Diallyl-thiophen-2-ylmethylamine
Description
Diallyl-thiophen-2-ylmethylamine is a sulfur-containing amine derivative characterized by a thiophene ring substituted with a methylamine group and two allyl moieties. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NS/c1-3-7-12(8-4-2)10-11-6-5-9-13-11/h3-6,9H,1-2,7-8,10H2 |
InChI Key |
AAYZOHVKVURUEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bis(thiophen-2-ylmethyl)amine
Bis(thiophen-2-ylmethyl)amine (Figure 1) shares structural similarity with Diallyl-thiophen-2-ylmethylamine, differing in the substitution of allyl groups with additional thiophen-2-ylmethyl units. It is synthesized via condensation of 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in the presence of carbon disulfide and ZnSO₄, yielding a dithiocarbamate intermediate .
Thiophen-2-ylmethylamine Derivatives with Different Substituents
Several analogs feature thiophen-2-ylmethylamine backbones with varying substituents:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a hydroxyl-propyl chain, enhancing hydrophilicity compared to the allyl groups in this compound. This structural difference may influence solubility and metabolic stability in pharmaceutical contexts .
- N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Incorporates a naphthalene ring, which could enhance π-π stacking interactions in material science applications. The absence of allyl groups limits its utility in polymer chemistry compared to this compound .
Thiazole-Containing Amine Analogs
Thiazole-based amines, such as 2-[2-dimethylaminomethyl-4-thiazolylmethylthio]ethylamine () and [2-(diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine (), replace the thiophene ring with a thiazole moiety.
Pharmacological and Physicochemical Properties
Thiophene derivatives are known for their roles in drug discovery, such as in antiviral and anticancer agents. Key considerations for this compound include:
- Metabolic Stability : Allyl moieties are susceptible to oxidative metabolism, which could limit bioavailability compared to saturated alkyl chains in analogs like diphenylethylamine () .
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